![molecular formula C16H11N3O4S3 B2985268 N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine CAS No. 862976-74-7](/img/structure/B2985268.png)
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
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Overview
Description
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine is a complex organic compound that belongs to the class of benzothiazole derivatives
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound acts as an inhibitor of the COX enzymes . By suppressing these enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators such as thromboxane and prostaglandins .
Biochemical Pathways
The compound’s action affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins and leukotrienes, which are key players in inflammation . By inhibiting COX enzymes, the compound disrupts this pathway, reducing the production of these inflammatory mediators .
Pharmacokinetics
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s bioavailability.
Result of Action
The inhibition of COX enzymes and the subsequent reduction in inflammatory mediators can lead to a decrease in inflammation . This makes the compound potentially useful in the treatment of conditions characterized by inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the intramolecular cyclization of thioformanilides using 2,6-dichloro-3,5-dicyano-1,4-benzoquinone in dichloromethane at ambient temperature
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the benzothiazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds also exhibit cholinesterase inhibition and anti-amyloid aggregation properties.
2-amino-6-methylbenzothiazole: Known for its muscle relaxant properties and used in the preparation of various derivatives.
Uniqueness
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine is unique due to its dual benzothiazole structure, which may confer enhanced biological activity and specificity compared to other benzothiazole derivatives. Its ability to interact with multiple molecular targets makes it a promising candidate for further research and development in medicinal chemistry.
Biological Activity
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its anti-cancer, anti-inflammatory, and anti-virulence activities based on recent research findings.
Chemical Structure and Properties
The compound contains a complex structure characterized by the presence of benzothiazole moieties and a dioxole ring. Its chemical formula is C22H19N3O4S3 with a molecular weight of approximately 467.56 g/mol. The unique arrangement of functional groups contributes to its biological efficacy.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of benzothiazole derivatives, including our compound of interest. A study synthesized various benzothiazole compounds and evaluated their effects on human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis at concentrations as low as 1 µM. The mechanisms involved include:
- Inhibition of Cell Proliferation : The compound was shown to decrease the proliferation rates of A431 and A549 cells through MTT assays.
- Apoptosis Induction : Flow cytometry analysis revealed that treated cells exhibited increased apoptotic characteristics.
- Cell Cycle Arrest : The compound caused cell cycle arrest in the G0/G1 phase, preventing further division.
Table 1 summarizes the bioactivity results against different cancer cell lines:
Cell Line | IC50 (µM) | Apoptosis Induction | Cell Cycle Phase Arrest |
---|---|---|---|
A431 | 1.0 | Yes | G0/G1 |
A549 | 2.0 | Yes | G0/G1 |
H1299 | 2.5 | Yes | G0/G1 |
Anti-Inflammatory Activity
The compound also exhibited notable anti-inflammatory properties. In vitro studies assessed its impact on inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages using ELISA methods. Results showed a significant reduction in cytokine levels upon treatment with the compound.
Anti-Virulence Activity
Investigations into the anti-virulence properties revealed that the compound inhibits the Type III secretion system (T3SS) in Shigella species. This mechanism is crucial for bacterial virulence, and inhibition of T3SS ATPase activity was confirmed through biochemical assays.
Case Studies
A case study published in Biochemistry explored the effects of this compound on Shigella's secretion mechanism. The study demonstrated that treatment with this compound led to a significant decrease in bacterial virulence factors, showcasing its potential as an antimicrobial agent.
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S3/c1-26(20,21)8-2-3-9-13(4-8)24-15(17-9)19-16-18-10-5-11-12(23-7-22-11)6-14(10)25-16/h2-6H,7H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWSURNFHRLEIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=CC5=C(C=C4S3)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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